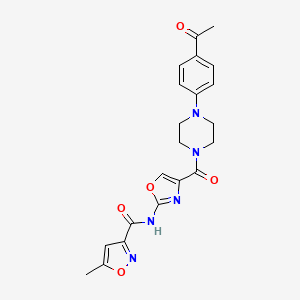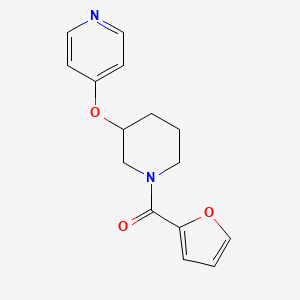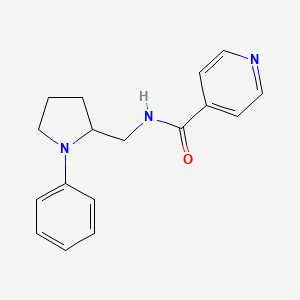
1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as DPU-99, is a chemical compound that has been widely studied in the scientific community for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases.
科学的研究の応用
Photooxygenation and Synthesis of Heterocyclic Compounds
Research has shown that compounds related to 1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea undergo photooxygenation to produce highly functionalized ureas. These compounds, following photooxygenation, can cyclize into 2-oxazolidinones and 2-oxazolinones, illustrating a pathway for synthesizing complex heterocyclic structures from simple precursors (Erden et al., 2008).
Complexation and Unfolding of Heterocyclic Ureas
Studies on heterocyclic ureas have revealed their ability to complex and unfold under certain conditions, forming multiply hydrogen-bonded structures. This behavior is crucial for understanding the chemical properties of ureas in biological systems and their potential applications in self-assembly and material science (Corbin et al., 2001).
Antioxidant Activity
The synthesis and study of pyrrolyl selenolopyridine compounds, structurally related to the compound of interest, have indicated significant antioxidant activity. This suggests potential applications of these compounds in developing therapeutic agents targeting oxidative stress-related diseases (Zaki et al., 2017).
Bioelectrochemical Applications
Research into urea and its derivatives has extended into bioelectrochemistry, where studies have investigated the conversion of urea to nitrogen gas using modified carbon electrodes. This application is particularly promising for environmental remediation and the treatment of urea-rich wastewater (Watanabe et al., 2009).
Mechanisms of Amide Formation
The mechanisms by which urea derivatives form amides in aqueous media have been studied to improve bioconjugation techniques. Understanding these mechanisms is crucial for the development of more efficient and selective chemical synthesis methods (Nakajima & Ikada, 1995).
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12-4-6-14(7-5-12)20-11-13(10-15(20)21)18-16(22)17-8-9-19(2)3/h4-7,13H,8-11H2,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFPPCNNEURDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2737020.png)

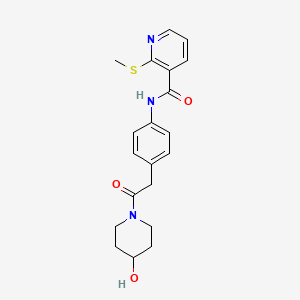
![(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate](/img/structure/B2737024.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2737025.png)
![(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2737028.png)
![3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole](/img/structure/B2737029.png)

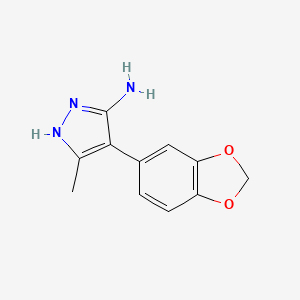
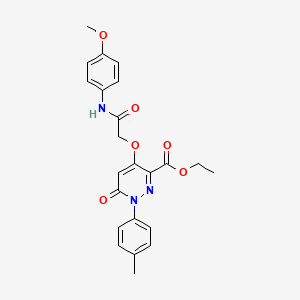
![N-(1-cyanocyclohexyl)-2-({5-[(2-methoxyethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B2737038.png)
